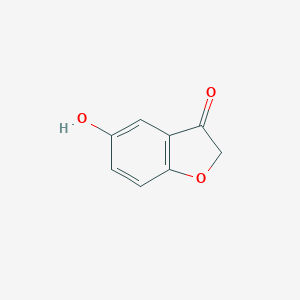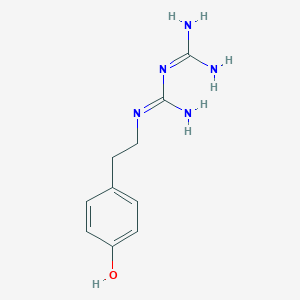
p-Hydroxyphenylethylbiguanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Hydroxyphenylethylbiguanide, also known as phenformin, is a biguanide compound that has been extensively studied for its potential therapeutic applications. Biguanides are a class of drugs that are widely used to treat type 2 diabetes, and p-Hydroxyphenylethylbiguanide is one of the oldest and most potent members of this class.
Wirkmechanismus
The exact mechanism of action of p-Hydroxyphenylethylbiguanide is not fully understood, but it is believed to work by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation leads to the inhibition of mTOR signaling, which is involved in cell growth and proliferation. In addition, p-Hydroxyphenylethylbiguanide has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in preventing the development of cancer.
Biochemical and Physiological Effects:
p-Hydroxyphenylethylbiguanide has a number of biochemical and physiological effects, including the inhibition of mitochondrial complex I, which leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This increase in ROS production can lead to oxidative stress, which can trigger apoptosis in cancer cells. In addition, p-Hydroxyphenylethylbiguanide has been shown to reduce insulin resistance, improve glucose uptake, and decrease inflammation, making it a potential treatment for metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of p-Hydroxyphenylethylbiguanide is that it is a relatively inexpensive and widely available compound, making it easy to obtain for research purposes. However, one of the limitations of p-Hydroxyphenylethylbiguanide is that it can be toxic at high doses, which can limit its use in certain experiments. In addition, because p-Hydroxyphenylethylbiguanide is a biguanide compound, it may have off-target effects on other cellular processes, which can complicate data interpretation.
Zukünftige Richtungen
There are a number of future directions for research on p-Hydroxyphenylethylbiguanide. One area of focus is on understanding the specific mechanisms by which p-Hydroxyphenylethylbiguanide inhibits cancer cell growth and induces apoptosis. Another area of focus is on developing more potent and selective analogues of p-Hydroxyphenylethylbiguanide that can be used in clinical trials. Finally, researchers are also investigating the potential use of p-Hydroxyphenylethylbiguanide in combination with other anti-cancer drugs to enhance their efficacy.
Synthesemethoden
P-Hydroxyphenylethylbiguanide can be synthesized by reacting 2-(3-hydroxyphenyl)ethylamine with cyanamide in the presence of a reducing agent. The resulting product is then treated with a base to form p-Hydroxyphenylethylbiguanide. This synthesis method is relatively simple and has been used to produce large quantities of the compound for research purposes.
Wissenschaftliche Forschungsanwendungen
P-Hydroxyphenylethylbiguanide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-cancer properties, including the ability to inhibit cancer cell growth and induce apoptosis. In addition, p-Hydroxyphenylethylbiguanide has been investigated for its potential to treat metabolic disorders, such as type 2 diabetes and obesity.
Eigenschaften
CAS-Nummer |
17426-94-7 |
|---|---|
Produktname |
p-Hydroxyphenylethylbiguanide |
Molekularformel |
C10H15N5O |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-[2-(4-hydroxyphenyl)ethyl]guanidine |
InChI |
InChI=1S/C10H15N5O/c11-9(12)15-10(13)14-6-5-7-1-3-8(16)4-2-7/h1-4,16H,5-6H2,(H6,11,12,13,14,15) |
InChI-Schlüssel |
PQASMWYEXAKHKQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN=C(N)N=C(N)N)O |
Kanonische SMILES |
C1=CC(=CC=C1CCN=C(N)N=C(N)N)O |
Synonyme |
4-hydroxyphenformin 4-hydroxyphenformin dihydrochloride 4-hydroxyphenformin hydrochloride 4-hydroxyphenformin monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



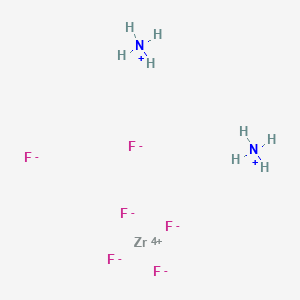
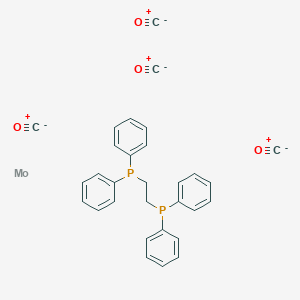
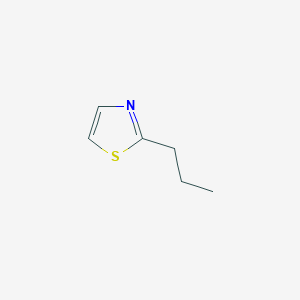
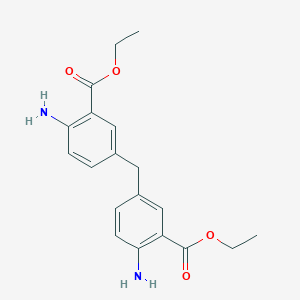
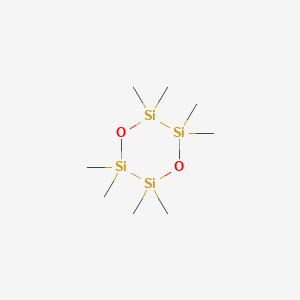




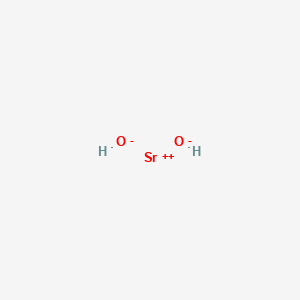
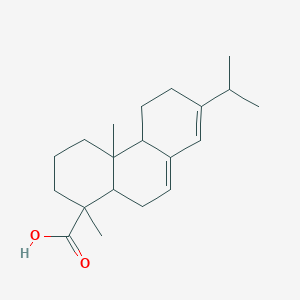
![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)

